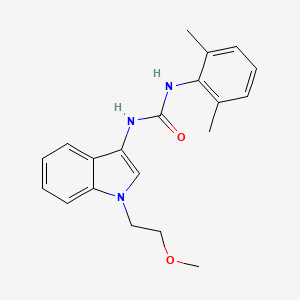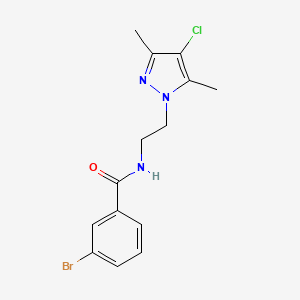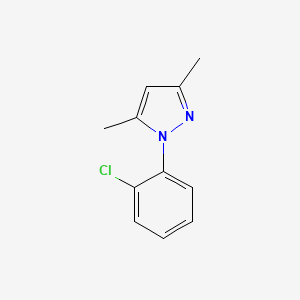
(1-Thiophen-2-ylethylideneamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Thiophen-2-ylethylideneamino)urea is a chemical compound derived from the reaction between 2-acetylthiophene and semicarbazide. It belongs to the class of Schiff bases, which are known for their wide range of biological activities and applications in various fields of science and industry. This compound has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene semicarbazone typically involves the condensation reaction between 2-acetylthiophene and semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent, and the mixture is heated until complete dissolution .
Industrial Production Methods: While specific industrial production methods for 2-acetylthiophene semicarbazone are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Thiophen-2-ylethylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Thiophen-2-ylethylideneamino)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetylthiophene semicarbazone involves its interaction with biological molecules. It acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interfere with the function of enzymes and other proteins, leading to antibacterial and anticancer effects . The molecular targets include bacterial cell walls and cancer cell membranes, where the compound disrupts normal cellular processes .
Comparación Con Compuestos Similares
2-Acetylthiophene thiosemicarbazone: Similar in structure but contains a sulfur atom, leading to different biological activities.
2-Acetylthiophene-N1-phenyl thiosemicarbazone: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness: (1-Thiophen-2-ylethylideneamino)urea is unique due to its specific combination of the thiophene ring and semicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit a range of biological activities makes it a valuable compound in research and industry .
Propiedades
Número CAS |
3771-70-8 |
|---|---|
Fórmula molecular |
C7H9N3OS |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
[(E)-1-thiophen-2-ylethylideneamino]urea |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
Clave InChI |
VYCCHDWALWBGJU-WEVVVXLNSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
SMILES isomérico |
C/C(=N\NC(=O)N)/C1=CC=CS1 |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=CS1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2899990.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2899995.png)




![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2900002.png)
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)


![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)



